molecular formula C16H12ClN3O B14520464 2-[2-(2-Aminophenyl)hydrazinylidene]-4-chloronaphthalen-1(2H)-one CAS No. 62419-54-9

2-[2-(2-Aminophenyl)hydrazinylidene]-4-chloronaphthalen-1(2H)-one

Cat. No.: B14520464
CAS No.: 62419-54-9
M. Wt: 297.74 g/mol
InChI Key: LJUJTLARVIRLLG-UHFFFAOYSA-N
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Description

2-[2-(2-Aminophenyl)hydrazinylidene]-4-chloronaphthalen-1(2H)-one is an organic compound with the molecular formula C16H12N3OCl This compound is known for its unique structure, which includes an aminophenyl group, a hydrazinylidene linkage, and a chloronaphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2-Aminophenyl)hydrazinylidene]-4-chloronaphthalen-1(2H)-one typically involves the condensation of 2-aminophenylhydrazine with 4-chloronaphthalene-1,2-dione. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the hydrazinylidene linkage, resulting in the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[2-(2-Aminophenyl)hydrazinylidene]-4-chloronaphthalen-1(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the hydrazinylidene linkage to hydrazine or amine derivatives.

    Substitution: The chloronaphthalene moiety can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Hydrazine or amine derivatives.

    Substitution: Various substituted naphthalene derivatives.

Scientific Research Applications

2-[2-(2-Aminophenyl)hydrazinylidene]-4-chloronaphthalen-1(2H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[2-(2-Aminophenyl)hydrazinylidene]-4-chloronaphthalen-1(2H)-one involves its interaction with specific molecular targets and pathways. The compound’s hydrazinylidene linkage and chloronaphthalene moiety play crucial roles in its biological activity. It may act by inhibiting enzymes, binding to DNA, or disrupting cellular processes, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • **2-[2-(2-Aminophenyl)hydrazinylidene]-1H-indene-1,3(2H)-dione
  • **3-[2-(2-Aminophenyl)hydrazinylidene]quinoline-2,4(1H,3H)-dione
  • **2,3-Diaminonaphthalene derivatives

Uniqueness

2-[2-(2-Aminophenyl)hydrazinylidene]-4-chloronaphthalen-1(2H)-one is unique due to its specific combination of functional groups and structural features. The presence of the chloronaphthalene moiety distinguishes it from other similar compounds, potentially leading to different reactivity and biological activity profiles.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

62419-54-9

Molecular Formula

C16H12ClN3O

Molecular Weight

297.74 g/mol

IUPAC Name

2-[(2-aminophenyl)diazenyl]-4-chloronaphthalen-1-ol

InChI

InChI=1S/C16H12ClN3O/c17-12-9-15(16(21)11-6-2-1-5-10(11)12)20-19-14-8-4-3-7-13(14)18/h1-9,21H,18H2

InChI Key

LJUJTLARVIRLLG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=C2O)N=NC3=CC=CC=C3N)Cl

Origin of Product

United States

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